molecular formula C9H10N4O2 B1473668 Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate CAS No. 862980-71-0

Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B1473668
CAS No.: 862980-71-0
M. Wt: 206.2 g/mol
InChI Key: NZLKJTKZWFVCLS-UHFFFAOYSA-N
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Description

Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the triazole ring. This intermediate is then reacted with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]quinoxaline
  • Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyrazine
  • Methyl 8-amino-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine

Uniqueness

Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit higher potency or selectivity towards certain molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-11-12-8-7(10)3-6(4-13(5)8)9(14)15-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLKJTKZWFVCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 2
Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 4
Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 5
Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
Reactant of Route 6
Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

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